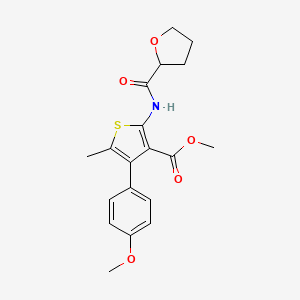![molecular formula C18H17F2N3O2S B4629515 N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)
N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a useful research compound. Its molecular formula is C18H17F2N3O2S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10095429 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Bioconjugation
Luminescent rhenium(I) polypyridine fluorous complexes, including thiourea derivatives, have shown promising photophysical and biological properties. These complexes exhibit strong photoluminescence and have been explored for their potential as fluorescence microscopy imaging agents and for bioconjugation purposes. The modification of these complexes with thiourea derivatives enhances their luminescent properties, making them suitable for biological applications such as cellular imaging (Louie et al., 2012).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives have demonstrated efficient enzyme inhibition properties and potential as mercury sensors. These derivatives, including N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, have been studied for their anti-cholinesterase activity and their capability to detect toxic metals such as mercury through spectrofluorimetric techniques. This makes them valuable for developing new diagnostic tools and therapeutic agents (Rahman et al., 2021).
Antipathogenic Activity
Thiourea derivatives have shown significant antipathogenic activity against various bacterial strains, particularly those known for forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. This property suggests that thiourea compounds could be developed into novel antimicrobial agents with specific antibiofilm properties, offering new avenues for treating bacterial infections resistant to traditional antibiotics (Limban et al., 2011).
Electronic and Photophysical Properties
Research into the electronic and photophysical properties of thiourea derivatives, including those with the specified compound, has revealed potential applications in materials science. These derivatives exhibit interesting properties such as high photovoltaic performance, making them suitable candidates for use in dye-sensitized solar cells. The incorporation of thiourea functional groups into dye molecules can significantly improve their efficiency, highlighting the role of these compounds in advancing solar energy technologies (Wu et al., 2013).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c19-13-3-6-16(15(20)11-13)22-18(26)21-14-4-1-12(2-5-14)17(24)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBBGDNTCOJUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5Z)-5-[[4-[bis(2-bromoethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4629434.png)
![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B4629452.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)
![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)
![[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B4629486.png)
![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)
![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4629531.png)
